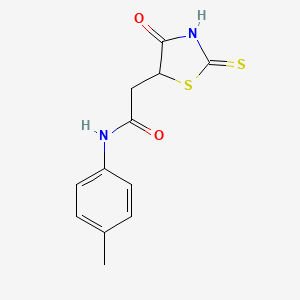

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFIQDPCFLYTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.

Acetamide Substitution: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods would depend on the scale of production and the desired application.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The compound can undergo various substitution reactions, particularly at the mercapto and acetamide groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymatic processes. The mercapto group could interact with metal ions or thiol groups in proteins, disrupting their function.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Core Structural Variations

Thiazolidinone vs. Dihydrothiazole Derivatives

- Target Compound : Contains a 4,5-dihydro-1,3-thiazol-4-one core.

- Thiazolidinone Analogues: Compounds like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () feature a saturated thiazolidinone ring. The absence of the 4,5-dihydro moiety reduces ring strain but may alter conformational flexibility and binding affinity. Thiazolidinones in demonstrated antiproliferative activity against renal adenocarcinoma cells, suggesting the 4-methylphenyl group is a critical pharmacophore .

Tautomerism

Substituent Modifications

Aryl Acetamide Variations

Thiazole Ring Modifications

- Mercapto Group Replacement : Analogues like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide () replace the mercapto group with an acetamide, altering hydrogen-bonding capacity and redox activity.

- Hydroxy/Oxo Substitutions : Compounds such as N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide () replace the mercapto group with hydroxyl, reducing thiol-mediated reactivity but increasing polarity .

Physicochemical Properties

- Solubility : The 4-methylphenyl group in the target compound likely confers moderate lipophilicity (clogP ~2.5), whereas bromo/fluoro substituents increase hydrophobicity .

- Stability : Tautomerism in the target compound and analogues () may lead to pH-dependent degradation, necessitating formulation optimizations .

Actividad Biológica

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is , with a molecular weight of approximately 280.37 g/mol. The compound contains a thiazole moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties. The presence of the mercapto group enhances the ability of the compound to interact with microbial enzymes and disrupt cellular processes.

- Antitumor Activity : Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. The structural features of 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide suggest potential interactions with key proteins involved in tumor growth.

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes, including those involved in viral replication and cancer cell metabolism.

Antiviral Activity

A study highlighted the efficacy of thiazole derivatives against viral infections. For instance, certain thiazolidinone derivatives exhibited IC50 values as low as 0.26 μM against HCV NS5B RNA polymerase . While specific data on 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is limited, its structural similarity to effective antiviral agents suggests potential antiviral properties.

Anticancer Properties

In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide have shown significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 to >1000 μM) . The presence of electron-donating groups like methyl on the phenyl ring enhances their anticancer activity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A series of experiments demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound's effectiveness was assessed through disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays.

-

Case Study on Anticancer Activity :

- In vitro tests on human glioblastoma U251 cells revealed that thiazole derivatives could significantly reduce cell viability compared to control groups. Molecular docking studies indicated strong binding affinities with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis.

Data Table: Biological Activities of Related Thiazole Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.